molecular formula C13H13NOS B14009734 N-methyl-N-phenylbenzenesulfinamide CAS No. 15017-07-9

N-methyl-N-phenylbenzenesulfinamide

Cat. No.: B14009734
CAS No.: 15017-07-9
M. Wt: 231.32 g/mol
InChI Key: IKVMOXJVQKYEPG-UHFFFAOYSA-N
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Description

N-methyl-N-phenylbenzenesulfinamide is an organosulfur compound with the molecular formula C13H13NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide nitrogen is substituted with a methyl group and a phenyl group. This compound is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-phenylbenzenesulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiophenol with methylamine in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound often involves the use of sulfonyl chlorides. The reaction between benzenesulfonyl chloride and N-methyl aniline in the presence of a base such as triethylamine or pyridine yields the desired sulfinamide. This method is advantageous due to its high yield and scalability .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenylbenzenesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-phenylbenzenesulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-phenylbenzenesulfinamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes such as carbonic anhydrase by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt the enzyme’s normal function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methylbenzenesulfonamide
  • N-phenylbenzenesulfonamide
  • N-methyl-N-phenylsulfonamide

Uniqueness

N-methyl-N-phenylbenzenesulfinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it valuable in specific synthetic and medicinal applications .

Properties

CAS No.

15017-07-9

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

N-methyl-N-phenylbenzenesulfinamide

InChI

InChI=1S/C13H13NOS/c1-14(12-8-4-2-5-9-12)16(15)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

IKVMOXJVQKYEPG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)C2=CC=CC=C2

Origin of Product

United States

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